molecular formula C18H18N4O3 B2439667 ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate CAS No. 1105210-35-2

ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate

Cat. No. B2439667
CAS RN: 1105210-35-2
M. Wt: 338.367
InChI Key: MLALJEWYGULVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate” is a complex organic compound that contains a pyridine and a benzimidazole group . Substituted imidazo[1,2-a]pyridines, like this compound, are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a pyridine and a benzimidazole group . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound has been used as a precursor for synthesizing a range of heterocyclic compounds with potential antitumor activities. By undergoing heterocyclization reactions, it has led to the creation of thiophene, pyrazole, and coumarin derivatives incorporating the benzo[d]imidazole moiety. These synthesized compounds demonstrated significant potencies against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Mohareb & Gamaan, 2018).

Insecticidal Assessment

In another study, derivatives of this compound were utilized in the synthesis of innovative heterocycles, which were then assessed for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This indicates its potential application in developing agricultural pesticides to protect crops from pests (Fadda et al., 2017).

Microwave-Assisted Synthesis

A microwave-assisted synthesis approach has been applied to produce novel benzothiazole-containing derivatives of this compound. This method offers several advantages, including operational simplicity, short reaction times, high atom economy, and environmentally friendly conditions. The resulting compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showing the compound's versatility in medicinal chemistry applications (Bhoi et al., 2016).

Fluorescent Chemosensor Development

Additionally, a conjugated polymer incorporating units of this compound has been designed as a novel fluorescent chemosensor for the selective detection of silver ions (Ag+). This application highlights the compound's utility in the development of sensitive and selective sensors for metal ions, which can be crucial in environmental monitoring and industrial processes (Xiang et al., 2013).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential use in the treatment of various diseases .

properties

IUPAC Name

ethyl 2-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-8-4-3-7-14(15)21-18(22)13-6-5-9-19-10-13/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALJEWYGULVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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